
1,1-Bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol is a diarylmethane.
Wissenschaftliche Forschungsanwendungen
Environmental Analysis and Extraction Methods
- A novel sample preparation technique called dispersive liquid-phase microextraction has been developed for preconcentration and determination of dicofol (a compound related to 1,1-Bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol) and its degradation products in water samples. This method uses ionic liquids as extraction solvents and offers advantages like simplicity, rapidity, good extraction efficiency, and has been successfully applied to determine dicofol in environmental water samples (Li et al., 2010).
Fungicidal Applications
- Studies have shown that compounds like 2-(4-fluorophenoxy)ethanol, which is structurally similar to 1,1-Bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol, are remarkably active against various fungi, including Aspergillus flavus and Helminthosporium oryzae, and have potential applications as fungicides (Giri et al., 1981).
Biodegradation Studies
- Research on biodegradation of DDT (a structurally related compound to 1,1-Bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol) by the white rot fungus Phanerochaete chrysosporium demonstrated extensive degradation and formation of water-soluble metabolites, indicating potential environmental applications in bioremediation (Bumpus & Aust, 1987).
Pharmaceutical Radiosynthesis
- Bis(4-benzyloxyphenyl)iodonium salts, which are structurally related to 1,1-Bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol, have been used as effective precursors in the no-carrier-added radiosynthesis of 4-[¹⁸F]fluorophenol, a useful intermediate for building more complex molecules (Helfer et al., 2013).
Chemical Synthesis and Complex Formation
- Research on functionalized polysulfones using bis(4-chlorophenyl) sulfone, which shares a part of the molecular structure with 1,1-Bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol, highlighted the synthesis and behavior of these compounds, with potential applications in materials science (Koch & Ritter, 1994).
Eigenschaften
Produktname |
1,1-Bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol |
|---|---|
Molekularformel |
C20H15Cl2FO2 |
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
1,1-bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol |
InChI |
InChI=1S/C20H15Cl2FO2/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-25-19-11-9-18(23)10-12-19/h1-12,24H,13H2 |
InChI-Schlüssel |
HUGIUMYAEHKODD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(COC2=CC=C(C=C2)F)(C3=CC=C(C=C3)Cl)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(COC2=CC=C(C=C2)F)(C3=CC=C(C=C3)Cl)O)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B1226449.png)
![4-[[2-(3-Ethylanilino)-3,4-dioxo-1-cyclobutenyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1226452.png)
![2-[3-[(4-methylphenyl)methyl]-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1226453.png)
![1-[3-[2-(Dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B1226454.png)
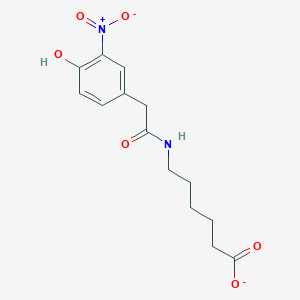
![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-oxo-1-[(phenylmethyl)amino]propan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226457.png)
![N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine](/img/structure/B1226460.png)
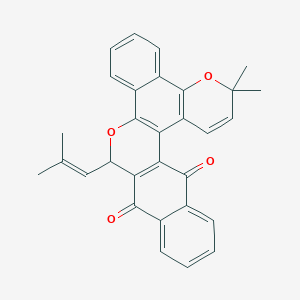
![2-[(4-Methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1226463.png)
![2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1226464.png)
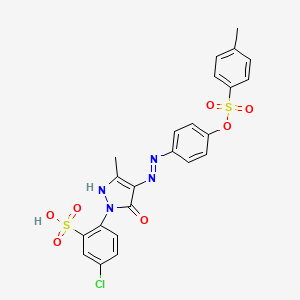
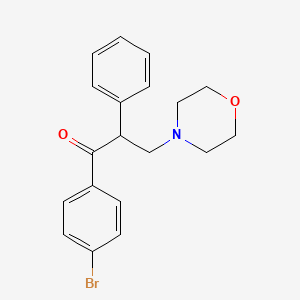
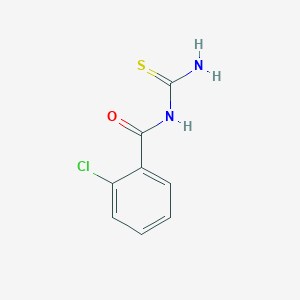
![4-Tert-butylbenzoic acid [2-[(2-methoxy-3-dibenzofuranyl)amino]-2-oxoethyl] ester](/img/structure/B1226471.png)